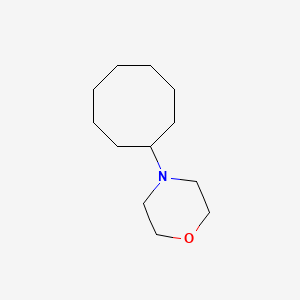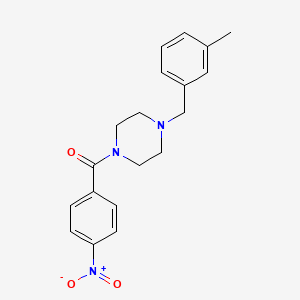
4-cyclooctylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclooctylmorpholine (COM) is a cyclic amine that has been studied for its potential applications in scientific research. Its unique chemical structure makes it an interesting candidate for use in various fields, including medicinal chemistry, pharmacology, and neuroscience. In
Applications De Recherche Scientifique
4-cyclooctylmorpholine has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has been shown to have potential as a therapeutic agent for the treatment of various diseases and disorders. Additionally, this compound has been studied for its potential use in pharmacology as a tool for studying the effects of drugs on the central nervous system. In neuroscience, this compound has been used to study the role of various neurotransmitters in the brain.
Mécanisme D'action
The mechanism of action of 4-cyclooctylmorpholine is not fully understood, but it is believed to act as a modulator of various neurotransmitters in the brain. Specifically, this compound has been shown to interact with the dopamine and serotonin systems, which are involved in various physiological and behavioral processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In animal models, this compound has been shown to increase locomotor activity and induce hyperactivity. Additionally, this compound has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-cyclooctylmorpholine in lab experiments is its unique chemical structure, which makes it an interesting candidate for use in various fields of research. Additionally, the synthesis method for this compound has been optimized to produce high yields of pure compound. However, one limitation of using this compound is its potential toxicity, which requires careful handling and storage.
Orientations Futures
There are many potential future directions for research on 4-cyclooctylmorpholine. One area of interest is in the development of new therapeutic agents for the treatment of various diseases and disorders. Additionally, this compound may have potential applications in the development of new pharmacological tools for studying the effects of drugs on the central nervous system. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a cyclic amine that has potential applications in various fields of scientific research. Its unique chemical structure, synthesis method, and potential therapeutic effects make it an interesting candidate for further study. While there are limitations to using this compound in lab experiments, its potential applications in the development of new therapeutic agents and pharmacological tools make it an important area of research for the future.
Méthodes De Synthèse
The synthesis of 4-cyclooctylmorpholine involves the reaction of cyclooctanone with morpholine in the presence of a catalyst. This method has been optimized to produce high yields of this compound with high purity. The resulting compound can then be further purified using various techniques such as column chromatography or recrystallization.
Propriétés
IUPAC Name |
4-cyclooctylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-4-6-12(7-5-3-1)13-8-10-14-11-9-13/h12H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJKDISWXZMEPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5866694.png)



![N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866726.png)
![2-{[(dimethylamino)carbonyl]amino}phenyl dimethylcarbamate](/img/structure/B5866727.png)
![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5866735.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5866756.png)
![N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866759.png)
